molecular formula C17H22N4O3 B2730010 2-oxo-N-(1-pivaloylindolin-6-yl)imidazolidine-1-carboxamide CAS No. 1448134-32-4

2-oxo-N-(1-pivaloylindolin-6-yl)imidazolidine-1-carboxamide

Cat. No.: B2730010
CAS No.: 1448134-32-4
M. Wt: 330.388
InChI Key: YGXYVCWHBYXMGJ-UHFFFAOYSA-N
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Description

2-oxo-N-(1-pivaloylindolin-6-yl)imidazolidine-1-carboxamide is a complex organic compound that features an indole moiety, a pivaloyl group, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(1-pivaloylindolin-6-yl)imidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole nucleus . The pivaloyl group is then introduced through an acylation reaction, often using pivaloyl chloride in the presence of a base such as pyridine . The final step involves the formation of the imidazolidine ring, which can be achieved through a cyclization reaction involving an appropriate diamine and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(1-pivaloylindolin-6-yl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl groups can produce alcohols or amines .

Scientific Research Applications

2-oxo-N-(1-pivaloylindolin-6-yl)imidazolidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-N-(1-pivaloylindolin-6-yl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell proliferation, making it a potential anticancer agent . The pivaloyl group can enhance the compound’s stability and bioavailability, while the imidazolidine ring may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-N-(1-pivaloylindolin-6-yl)imidazolidine-1-carboxamide is unique due to its combination of an indole moiety, a pivaloyl group, and an imidazolidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler indole derivatives.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-17(2,3)14(22)20-8-6-11-4-5-12(10-13(11)20)19-16(24)21-9-7-18-15(21)23/h4-5,10H,6-9H2,1-3H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXYVCWHBYXMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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